3-Fluoro-5-methoxyphenylmagnesium bromide

Organofluorine Chemistry Grignard Reaction Synthetic Methodology

Standard aryl Grignard reagents lack the specific electronic synergy of meta-fluoro and meta-methoxy groups, leading to failed couplings or poor regioselectivity. This 0.5 M THF solution eliminates titration variability. - **Regiospecific introduction** of the 3-fluoro-5-methoxyphenyl moiety via nucleophilic addition or cross-coupling. - **Standardized 0.5 M concentration** - ready for automated HTE platforms (96/384-well). - **Enables dual scaffold synthesis** (α-aryl ketones & triarylethylenes) via molar ratio control.

Molecular Formula C7H6BrFMgO
Molecular Weight 229.331
CAS No. 1395895-19-8
Cat. No. B2644656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxyphenylmagnesium bromide
CAS1395895-19-8
Molecular FormulaC7H6BrFMgO
Molecular Weight229.331
Structural Identifiers
SMILESCOC1=CC(=C[C-]=C1)F.[Mg+2].[Br-]
InChIInChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1
InChIKeyDWMMTZASSWZRIC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methoxyphenylmagnesium Bromide Overview


3-Fluoro-5-methoxyphenylmagnesium bromide is a functionalized aryl Grignard reagent belonging to the class of organomagnesium compounds, typically supplied as a 0.5 M solution in tetrahydrofuran (THF) . This reagent serves as a nucleophilic synthon for the introduction of the 3-fluoro-5-methoxyphenyl moiety into electrophilic substrates, enabling the construction of complex aromatic architectures via carbon-carbon bond formation . The compound (MFCD11553258; formula C7H6BrFMgO; molecular weight 229.331 g/mol) is a cornerstone intermediate for medicinal chemistry and materials science programs that require precise installation of a meta-fluorinated, meta-methoxylated phenyl ring.

Nucleophilic aryl synthon for meta-fluoro/meta-methoxyphenyl installation
Compatible with standard Grignard protocols in THF solution
Tunable product selectivity via stoichiometry control (molar ratio-dependent divergence)

Why Generic Substitution of 3-Fluoro-5-methoxyphenylmagnesium Bromide Fails


In-class compounds such as 3-fluorophenylmagnesium bromide (CAS 17318-03-5) or 4-methoxyphenylmagnesium bromide (CAS 13139-86-1) cannot be freely interchanged due to fundamentally divergent electronic and steric properties that dictate reaction outcomes. The meta-fluorine substituent in the target compound is not merely a passive spectator; in nucleophilic aromatic substitution (SNAr) manifolds, an ortho-fluoro group is required for efficient displacement, whereas meta-fluorine is unreactive [1]. Simultaneously, the meta-methoxy group contributes electron density, enhancing nucleophilicity [2]. This synergistic, regiospecific activation is absent in mono-substituted analogs, which often suffer from either poor reactivity or unwanted side reactions. Consequently, substituting a generic aryl Grignard reagent introduces significant risk of altered regioselectivity, reduced yield, or complete failure in sequences where the precise 3-fluoro-5-methoxyphenyl substitution pattern is structurally mandated [2].

Meta-fluoro + meta-methoxy substitution pattern creates a unique electronic profile absent in mono-substituted analogs like 3-fluorophenylmagnesium bromide or 4-methoxyphenylmagnesium bromide.

Ortho-fluoro is required for SNAr activation; meta-fluoro remains inert. Replacing with an ortho-fluoro analog may trigger unwanted side reactions.

Generic aryl Grignard reagents lack the synergistic methoxy activation, which can lead to reduced nucleophilicity, altered regioselectivity, or yield loss in cross-coupling.

Quantitative Evidence for 3-Fluoro-5-methoxyphenylmagnesium Bromide


Molar Ratio-Controlled Product Divergence

In contrast to simpler aryl Grignard reagents that yield a single primary product, the reaction of 3-fluoro-5-methoxyphenylmagnesium bromide with ethyl chloroacetate demonstrates distinct product divergence based solely on stoichiometry [1]. This quantifiable bifurcation in reaction pathways is a unique feature not observed with non-fluorinated or non-methoxylated analogs like phenylmagnesium bromide.

Molar Ratio-Controlled Product Divergence
Head-to-head
Product A (α-(m-fluoro-ρ-methoxyphenyl)-m-fluoro-ρ-methoxyacetophenone) vs Product B (tris-(m-fluoro-ρ-methoxyphenyl) ethylene) controlled solely by molar ratio; excess Grignard favors Product B.
Supports divergent scaffold synthesis from a single reagent.
Outcome depends on reaction stoichiometry; phenylmagnesium bromide yields a single product only.
Organofluorine Chemistry Grignard Reaction Synthetic Methodology

Electrophilic Fluorination Compatibility

Functionalized aryl Grignard reagents, including those bearing fluoro and methoxy substituents, demonstrate compatibility with electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI), yielding aromatic fluorides in good yields [1]. This contrasts with non-functionalized aryl Grignards, which are less tolerant of electrophilic trapping conditions.

Electrophilic Fluorination Compatibility
Class-level
Functionalized aryl Grignard reagents yield 43–98% in NFSI electrophilic fluorinations; non-functionalized counterparts typically give lower yields or complex mixtures.
Supports late-stage fluorination strategy for medicinal chemistry.
Direct verification with this specific reagent is recommended.
Electrophilic Fluorination Late-Stage Functionalization Medicinal Chemistry

Purity and Formulation Consistency

Commercially sourced 3-fluoro-5-methoxyphenylmagnesium bromide is supplied at a standardized concentration of 0.5 M in THF with a purity specification of 97% . This contrasts with many in-class analogs (e.g., 3-fluorophenylmagnesium bromide) which are commonly supplied at 1.0 M or variable concentrations, requiring pre-reaction titration and potentially introducing batch-to-batch variability .

Purity and Formulation Consistency
Specification review
Supplied as 0.5 M in THF with 97% purity; common analog 3-fluorophenylmagnesium bromide is supplied at 1.0 M without a stated purity label.
Reduces pre-use titration and batch variability in high-throughput screens.
Supplier sources: Synthonix (via Fisher Scientific) and Sigma-Aldrich.
Quality Control Cross-Coupling Reproducibility

Synergistic Electronic Activation in SNAr

In transition-metal-free SNAr reactions, the presence of an ortho-fluoro substituent is mandatory for displacement; meta-fluoro groups are inert [1]. The target compound's meta-fluoro group provides a unique electronic profile—electron-withdrawing by induction yet meta-positioned to avoid unwanted SNAr activation—while the meta-methoxy group enhances nucleophilicity [1]. This balanced electronic activation is quantifiably distinct from 4-fluorophenylmagnesium bromide (para-fluoro, inert) and 3-fluorophenylmagnesium bromide (meta-fluoro only, less nucleophilic).

Synergistic Electronic Activation in SNAr
Class-level
Meta-methoxy (+M effect) enhances nucleophilicity over 3-fluorophenylmagnesium bromide (meta-fluoro only); cross-coupling yields improved by 10–20% in analogous systems [2].
Enables balanced electrophilicity/nucleophilicity for selective cross-coupling.
Reactivity may vary with substrate; ortho-fluoro analogs risk over-activation.
SNAr Electronic Effects Reactivity Tuning

Key Applications of 3-Fluoro-5-methoxyphenylmagnesium Bromide


Divergent Synthesis of Fluorinated Acetophenone Derivatives

Leverage the molar ratio-dependent product divergence [1] to prepare two distinct fluorinated scaffolds from a single Grignard addition. In medicinal chemistry, the ability to access both α-(m-fluoro-ρ-methoxyphenyl)-m-fluoro-ρ-methoxyacetophenone and tris-(m-fluoro-ρ-methoxyphenyl) ethylene from a single precursor streamlines the generation of focused kinase inhibitor libraries where subtle variations in aryl substitution pattern dramatically impact selectivity.

Late-Stage Electrophilic Fluorination to 1,3-Difluoro-5-methoxybenzene

Utilize the compatibility of functionalized aryl Grignards with NFSI electrophilic fluorination [1] to introduce a second fluorine atom. This strategy provides a high-yielding route to 1,3-difluoro-5-methoxybenzene, a valuable synthon for agrochemical and pharmaceutical candidates where the combination of two fluorine atoms with a methoxy group optimizes metabolic stability and membrane permeability.

Standardized Reagent for High-Throughput Cross-Coupling

Deploy the commercially available 0.5 M solution [1] in automated high-throughput experimentation (HTE) platforms. The standardized concentration eliminates pre-reaction titration, ensuring consistent stoichiometry across 96- or 384-well plates. This is particularly critical in nickel- or palladium-catalyzed cross-coupling campaigns where small variations in Grignard concentration can significantly impact reaction yield and reproducibility.

meta-Methoxy Biaryl Ligands for Asymmetric Catalysis

Capitalize on the enhanced nucleophilicity conferred by the meta-methoxy group [1] to efficiently install the 3-fluoro-5-methoxyphenyl moiety onto phosphorus or nitrogen ligands. The resulting biaryl structures possess a unique steric and electronic environment around the metal center, potentially leading to improved enantioselectivity in asymmetric hydrogenation or cross-coupling reactions.

Application
Selection Property
Validation Focus
Divergent fluorinated scaffold synthesis
Stoichiometry-dependent product selectivity
Molar ratio optimization screening
Late-stage electrophilic fluorination to difluoro-methoxybenzene
Compatibility with electrophilic fluorination reagents
Fluorination efficiency and condition screening
High-throughput cross-coupling platform reagent
Standardized concentration and purity
Catalyst loading reproducibility in plate-based screens
meta-Methoxy biaryl ligand synthesis
Enhanced nucleophilicity from methoxy group
Enantioselectivity performance in asymmetric catalysis

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